molecular formula C17H11Cl2N3O5S B10895067 5-{[5-(2,4-dichloro-5-nitrophenyl)furan-2-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-{[5-(2,4-dichloro-5-nitrophenyl)furan-2-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B10895067
M. Wt: 440.3 g/mol
InChI Key: NXFWOLUBFWZUMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-{[5-(2,4-DICHLORO-5-NITROPHENYL)-2-FURYL]METHYLENE}-1,3-DIMETHYL-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE is a complex organic molecule with significant potential in various scientific fields. This compound features a unique structure that includes a furan ring, a pyrimidinedione core, and multiple functional groups such as nitro and chloro substituents. Its intricate structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(2,4-DICHLORO-5-NITROPHENYL)-2-FURYL]METHYLENE}-1,3-DIMETHYL-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE typically involves multiple steps, starting with the preparation of the furan and pyrimidinedione intermediates. The key steps include:

    Preparation of 2,4-Dichloro-5-nitrophenyl Intermediate:

    Formation of the Furan Ring: The furan ring is synthesized through a cyclization reaction involving appropriate precursors.

    Condensation Reaction: The final step involves the condensation of the furan and pyrimidinedione intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions. The process may also involve the use of catalysts and solvents to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-{[5-(2,4-DICHLORO-5-NITROPHENYL)-2-FURYL]METHYLENE}-1,3-DIMETHYL-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE: undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro and thioxo groups.

    Substitution: The chloro groups can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

5-{[5-(2,4-DICHLORO-5-NITROPHENYL)-2-FURYL]METHYLENE}-1,3-DIMETHYL-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-{[5-(2,4-DICHLORO-5-NITROPHENYL)-2-FURYL]METHYLENE}-1,3-DIMETHYL-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitro and chloro groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-5-nitropyrimidine
  • 2,4-Dichloro-5-nitrophenyl
  • 1,5-Dichloro-2,4-dinitrobenzene

Uniqueness

5-{[5-(2,4-DICHLORO-5-NITROPHENYL)-2-FURYL]METHYLENE}-1,3-DIMETHYL-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE: stands out due to its unique combination of functional groups and structural features. The presence of both furan and pyrimidinedione rings, along with multiple reactive sites, provides a versatile platform for chemical modifications and applications. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H11Cl2N3O5S

Molecular Weight

440.3 g/mol

IUPAC Name

5-[[5-(2,4-dichloro-5-nitrophenyl)furan-2-yl]methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C17H11Cl2N3O5S/c1-20-15(23)10(16(24)21(2)17(20)28)5-8-3-4-14(27-8)9-6-13(22(25)26)12(19)7-11(9)18/h3-7H,1-2H3

InChI Key

NXFWOLUBFWZUMY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3Cl)Cl)[N+](=O)[O-])C(=O)N(C1=S)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.